molecular formula C25H23BrN4O3 B2608318 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1358314-83-6

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2608318
CAS No.: 1358314-83-6
M. Wt: 507.388
InChI Key: QGPKLURDEIQOGS-UHFFFAOYSA-N
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Description

2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23BrN4O3 and its molecular weight is 507.388. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its inhibitory effects on various enzymes and its cytotoxicity against cancer cell lines.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole moiety and a pyridine derivative, both of which are known for their diverse biological activities. The presence of the bromophenyl group enhances its reactivity and potential bioactivity.

1. Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The synthesized derivatives exhibited varying degrees of inhibition:

CompoundIC50 (µg/ml)Remarks
4bf18.78Highest potency among tested compounds
4af25.78Moderate activity
4bc26.72Moderate activity
4ag20.86Effective inhibitor

The docking studies indicated that the compound binds effectively to the active site of the enzyme with a docking score of -9.1 kcal/mol, suggesting strong interactions with key amino acid residues such as Gly175 and Val176 .

2. Anticancer Activity

The compound was further evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against several types of cancer cells:

Cell LineIC50 (µM)Remarks
A549 (Lung cancer)<10High sensitivity
MCF7 (Breast cancer)<15Moderate sensitivity
HeLa (Cervical cancer)<12Effective against this line

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: 5-LOX Inhibition

A study conducted by Tekluu et al. synthesized various oxadiazole derivatives and tested their inhibitory effects on the 5-LOX enzyme. Among them, the compound showed the most potent inhibitory effect with an IC50 value significantly lower than other tested compounds .

Case Study 2: Cytotoxicity Assessment

In a separate investigation, the compound was assessed for its cytotoxicity using the NCI-60 cancer cell line panel. The results demonstrated that it effectively inhibited cell growth across multiple cancer types, indicating its potential as a therapeutic agent in oncology .

The biological activities of this compound can be attributed to its ability to interact with specific proteins involved in inflammatory pathways and cancer cell proliferation. The oxadiazole ring is known to facilitate these interactions through hydrogen bonding and hydrophobic contacts with target proteins.

Properties

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN4O3/c1-14-5-6-15(2)20(11-14)27-21(31)13-30-17(4)12-16(3)22(25(30)32)24-28-23(29-33-24)18-7-9-19(26)10-8-18/h5-12H,13H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKLURDEIQOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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